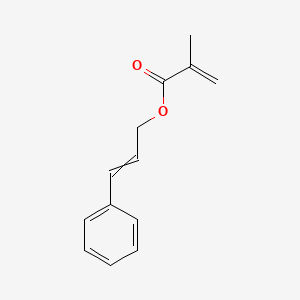
3-Phenylprop-2-enyl 2-methylprop-2-enoate
Übersicht
Beschreibung
3-Phenylprop-2-enyl 2-methylprop-2-enoate, also known as cinnamyl methacrylate, is a chemical compound with the molecular formula C13H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is widely used in the fragrance industry due to its pleasant scent. In addition to its use in fragrances, cinnamyl methacrylate has also been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate is not well understood. However, it is thought to act through the formation of covalent bonds with other molecules, such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, which may have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cinnamyl methacrylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cinnamyl methacrylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, there are also some limitations to its use. It can be difficult to dissolve in some solvents, which can limit its use in certain applications. It also has a relatively short shelf life, which can make it difficult to store for extended periods of time.
Zukünftige Richtungen
There are several future directions for research on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate. One area of interest is the development of new materials and coatings based on this compound. These materials could have applications in a wide range of industries, including aerospace, electronics, and biomedical engineering.
Another area of interest is the development of new drug delivery systems based on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate hydrogels. These systems could be used to deliver drugs to specific tissues or organs, improving the efficacy and safety of drug treatments.
Finally, there is also potential for the use of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate in the development of new medical devices and implants. Its biocompatibility and low toxicity make it a promising candidate for use in these applications.
Wissenschaftliche Forschungsanwendungen
Cinnamyl methacrylate has been studied for its potential applications in a variety of scientific fields, including materials science, polymer chemistry, and biomedicine. In materials science, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a monomer for the synthesis of polymer films and coatings. These materials have been shown to have excellent mechanical properties, as well as high thermal stability and chemical resistance.
In polymer chemistry, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a crosslinking agent for the synthesis of hydrogels. These hydrogels have been studied for their potential applications in drug delivery and tissue engineering.
In biomedicine, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been studied for its potential as a biomaterial for use in medical devices and implants. It has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in these applications.
Eigenschaften
IUPAC Name |
3-phenylprop-2-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIDMRTITZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281241 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylprop-2-enyl 2-methylprop-2-enoate | |
CAS RN |
31736-34-2 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)
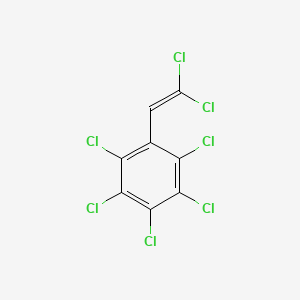
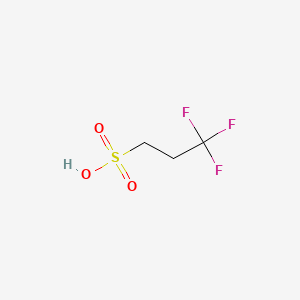
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
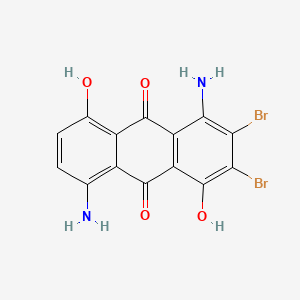
![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)
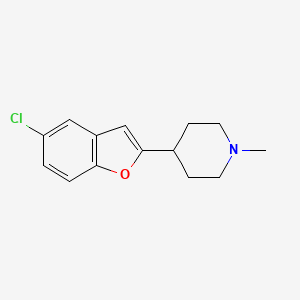
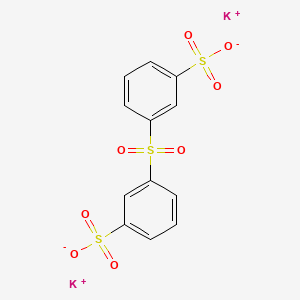
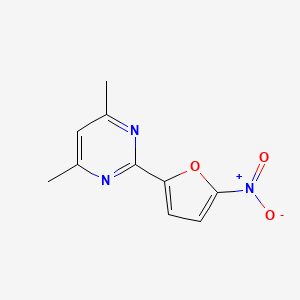
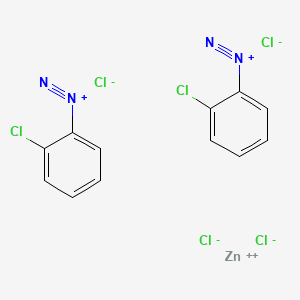

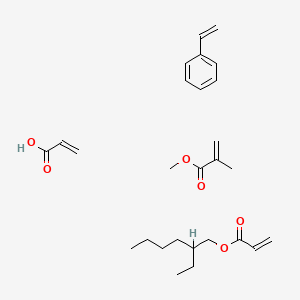
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)
